molecular formula C14H13NO3 B1407715 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde CAS No. 1151539-21-7

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No. B1407715
M. Wt: 243.26 g/mol
InChI Key: JJBZSLAQDWDRGJ-UHFFFAOYSA-N
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Description

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, also known as MPB or NSC 319726, is a chemical compound. It has a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol .

Scientific Research Applications

Catalytic Activity in Chemical Reactions

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde has been studied for its role in catalyzing chemical reactions. A notable application is in the synthesis of Pd(II) complexes with ONN pincer ligand, showing promise in catalyzing the Suzuki-Miyaura reaction, which is pivotal in creating biaryl compounds, a key structure in many pharmaceuticals and organic materials (Shukla et al., 2021).

Antiproliferative Activity

Research has also been conducted on derivatives of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde for their potential antiproliferative activity. These compounds have shown cytotoxic activity in vitro against human cancer cell lines, indicating potential as anticancer agents (Liszkiewicz, 2002).

Oxidation Mechanisms

Studies have explored the oxidation of methoxy benzaldehydes, including 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde, providing insights into their chemical behavior and oxidation mechanisms. This knowledge is crucial for understanding their reactivity in various chemical environments (Malik et al., 2016).

Coordination Compounds and Physicochemical Properties

Research has focused on synthesizing coordination compounds involving 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde derivatives. These studies contribute to understanding the structure and physicochemical properties of such compounds, relevant in materials science and coordination chemistry (Bourosh et al., 2018).

Mannich Reaction and Condensation

The compound has been investigated in the context of the Mannich reaction and its role in condensation processes. This research is significant for developing synthetic methodologies in organic chemistry (Nobles & Thompson, 1965).

Schiff Base Synthesis and Hydrogen Bonding

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde is used in the synthesis of Schiff bases. Investigations into these compounds have provided valuable insights into hydrogen bonding and molecular structures, important for designing functional materials and catalysts (Kala et al., 2016).

Inhibition of Leukotriene Synthesis

This compound has shown potential in inhibiting leukotriene synthesis, indicating its use in developing treatments for inflammatory and allergic conditions (Hutchinson et al., 2009).

properties

IUPAC Name

2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14-8-13(6-5-11(14)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBZSLAQDWDRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Synthesis routes and methods

Procedure details

In 53 mL of N,N-dimethylformamide were dissolved 8.00 g (52.6 mmol) of 4-hydroxy-2-methoxybenzaldehyde, 14.5 g (105 mmol) of potassium carbonate, and 9.06 g (55.2 mmol) of 2-chloromethylpyridine hydrochloride and the solution was stirred at 50° C. for 4 hours. To the reaction mixture, 260 mL of water was added at room temperature and the precipitated crystal was separated by filtration. The crystal was washed with water and dried under reduced pressure to give 11.5 g (82% yield) of the title compound as a pale grey-brown powder with the following properties.
Name
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
9.06 g
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
solvent
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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